1,1,1-Trifluorooct-3-yn-2-one
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Overview
Description
1,1,1-Trifluorooct-3-yn-2-one: is an organic compound with the molecular formula C8H9F3O It is characterized by the presence of a trifluoromethyl group attached to an octyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorooct-3-yn-2-one can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether , triethylamine , and trifluoroacetic anhydride , into a reactor. The product is continuously extracted, which enhances the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorooct-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluorooct-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluorooct-3-yn-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. It can form reactive intermediates that participate in further chemical reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
- 1,1,1-Trifluorobut-3-yn-2-one
- 1,1,1-Trifluoropent-3-yn-2-one
- 1,1,1-Trifluorohex-3-yn-2-one
Comparison: 1,1,1-Trifluorooct-3-yn-2-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
105439-85-8 |
---|---|
Molecular Formula |
C8H9F3O |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1,1,1-trifluorooct-3-yn-2-one |
InChI |
InChI=1S/C8H9F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h2-4H2,1H3 |
InChI Key |
XAXKYUYIYBKVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C(F)(F)F |
Origin of Product |
United States |
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